molecular formula C19H19ClN4O3 B2837652 4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide CAS No. 920250-88-0

4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide

Cat. No.: B2837652
CAS No.: 920250-88-0
M. Wt: 386.84
InChI Key: OARSHSSYMDYCKC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a piperazine ring, which is a common feature in many pharmaceutical drugs . Piperazine derivatives have been found to exhibit a wide range of biological and pharmaceutical activity .

Scientific Research Applications

Dopamine Receptor Affinity

The study of benzamide derivatives, closely related to the chemical structure , has revealed their potent and selective affinity towards dopamine receptors, specifically the D(3) receptor. This highlights their potential application in the development of drugs targeting neurological disorders such as Parkinson's disease and schizophrenia. Modifications to the aromatic ring linked to the N-1 piperazine ring led to the identification of derivatives with moderate to high D(3) receptor affinity, indicating their value as candidates for further neurological research and drug development (Leopoldo et al., 2002).

Antimicrobial and Antitumor Agents

Compounds bearing structural similarities to 4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide have been synthesized and evaluated for their antimicrobial activities. For instance, novel triazole derivatives have shown good or moderate activities against various microorganisms, underscoring their potential as leads in the development of new antimicrobial agents (Bektaş et al., 2007). Additionally, benzodifuranyl derivatives derived from visnaginone and khellinone exhibited anti-inflammatory and analgesic activities, indicating their use in creating treatments for inflammation-related conditions (Abu‐Hashem et al., 2020).

Neurological and Psychological Research

The exploration of benzamides and piperazine derivatives extends into neurological and psychological research, with studies showing their potential as antipsychotic and neuroleptic agents. This is particularly relevant for substances that exhibit potent in vitro and in vivo activities indicative of atypical antipsychotic activity, offering a basis for the development of novel treatments for psychiatric disorders (Norman et al., 1996).

Drug Development and Synthesis

The chemical framework of this compound serves as a scaffold for the development of diverse pharmacologically active agents. Research has focused on the synthesis of novel compounds with potential as antimicrobial, antitumor, and CNS agents, utilizing structural modifications to enhance their activity and selectivity. This includes the design and synthesis of derivatives with improved water solubility and oral absorption, making them suitable candidates for clinical development (Shibuya et al., 2018).

Properties

IUPAC Name

4-[[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O3/c20-14-2-1-3-16(12-14)23-8-10-24(11-9-23)19(27)18(26)22-15-6-4-13(5-7-15)17(21)25/h1-7,12H,8-11H2,(H2,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARSHSSYMDYCKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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